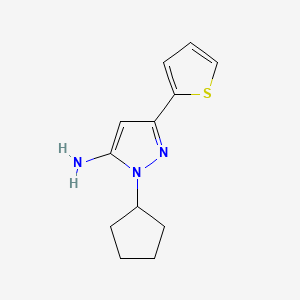

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

CAS No.: 1249007-08-6

Cat. No.: VC3061765

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249007-08-6 |

|---|---|

| Molecular Formula | C12H15N3S |

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 2-cyclopentyl-5-thiophen-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H15N3S/c13-12-8-10(11-6-3-7-16-11)14-15(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2 |

| Standard InChI Key | GMNWOTDGQXVAHB-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N |

| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N |

Introduction

1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that has garnered significant interest in various fields of scientific research, including chemistry, biology, and medicine. This compound features a pyrazole core, a cyclopentyl group, and a thiophene ring, which contribute to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. These include the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopentyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound's reactivity makes it suitable for use in the development of new materials and as a building block for more complex molecules.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles and electrophiles | Various derivatives |

Biological and Medicinal Applications

In biological research, 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific enzymes or receptors, making it a valuable tool for studying biochemical pathways and mechanisms. In medicine, it is investigated for its potential therapeutic properties, serving as a lead compound for drug development targeting specific diseases.

Similar Compounds and Comparison

Similar compounds include other pyrazole derivatives with different substitution patterns on the pyrazole ring. These compounds can exhibit different chemical reactivity and biological activity, making them of interest for further research and development.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine | Different substitution on pyrazole ring | Potential enzyme interaction |

| (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamine | Different substitution on pyrazole ring | Potential signaling pathway modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume